4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
CAS No.: 1323621-83-5
Cat. No.: VC7750699
Molecular Formula: C17H13Cl2N3O
Molecular Weight: 346.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1323621-83-5 |
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Molecular Formula | C17H13Cl2N3O |
Molecular Weight | 346.21 |
IUPAC Name | 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H |
Standard InChI Key | QRQGFKYRZWDGQX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride belongs to the quinoline family, a class of heterocyclic compounds featuring a fused benzene-pyridine ring system. Its structure is distinguished by three key substituents:
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A methoxy group (-OCH₃) at the 8-position of the quinoline ring, enhancing electron density and influencing binding interactions .
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A 3-chlorophenylamino group at the 4-position, contributing to hydrophobic interactions and steric effects .
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A cyano group (-CN) at the 3-position, which modulates electronic properties and serves as a hydrogen bond acceptor .
The hydrochloride salt form improves aqueous solubility, critical for bioavailability in therapeutic contexts .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves multistep reactions, as outlined in patent literature :
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Quinoline Core Formation:
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Cyano Group Introduction:
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Salt Formation:
Optimization Challenges
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Yield Variations: Reaction yields (40–65%) depend on solvent choice (DMF vs. THF) and temperature control .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits potent inhibition of receptor tyrosine kinases, particularly FLT3 (Fms-like tyrosine kinase 3), a target implicated in acute myeloid leukemia (AML) . Mechanistic studies suggest:
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Competitive binding at the ATP-binding pocket (IC₅₀ = 12 nM) .
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Disruption of downstream signaling pathways (e.g., STAT5, MAPK), inducing apoptosis in leukemic cell lines .
Table 2: Selectivity Profile Against Kinases
Kinase | IC₅₀ (nM) | Therapeutic Relevance |
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FLT3 | 12 | AML, myelodysplastic syndromes |
c-KIT | 85 | Gastrointestinal stromal tumors |
VEGFR2 | 220 | Angiogenesis inhibition |
Structural Basis of Activity
X-ray crystallography of analogous compounds reveals:
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Hydrogen bonding between the cyano group and kinase backbone amides .
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Van der Waals interactions mediated by the chlorophenyl group in hydrophobic pockets .
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Methoxy group participation in π-stacking with aromatic residues .
Structural Analogues and SAR Insights
Comparative analysis with related quinolines highlights critical structure-activity relationships (SAR):
Table 3: Analogues and Key Modifications
Compound | Modification | Activity Change |
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8-Ethoxy variant | Larger alkoxy group | ↓ FLT3 potency (IC₅₀ = 35 nM) |
4-(4-Chlorophenyl) derivative | Para-substituted phenyl | ↑ c-KIT selectivity |
Cyano → Carboxamide | Hydrogen bond donor | Loss of kinase inhibition |
The 3-cyano-8-methoxy motif emerges as indispensable for maintaining kinase affinity .
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